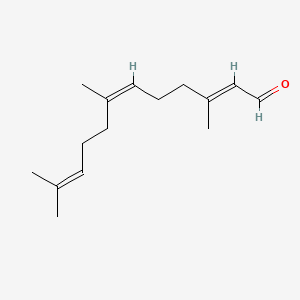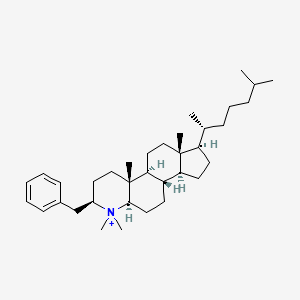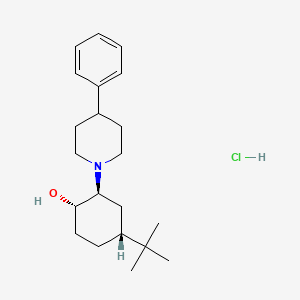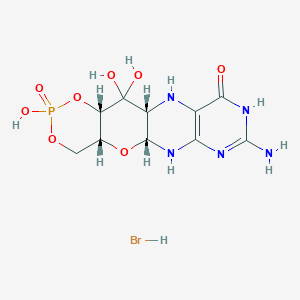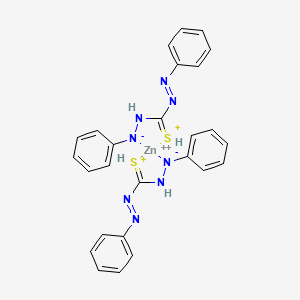
Zinc dithizonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Zinc dithizonate is typically synthesized by reacting zinc salts (such as zinc sulfate or zinc acetate) with dithizone in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled pH conditions, usually in a slightly alkaline medium to ensure the complete formation of the complex .
Industrial Production Methods: While there is limited information on large-scale industrial production, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes. Supercritical CO2 extraction has also been explored as an environmentally friendly method for extracting this compound from aqueous solutions .
化学反応の分析
Types of Reactions: Zinc dithizonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc ion can change its oxidation state.
Substitution: Ligand exchange reactions where dithizone can be replaced by other ligands.
Isomerization: Thermal and photo-induced isomerization between different structural forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as thiocyanate or dicyanamide can be introduced under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
科学的研究の応用
Zinc dithizonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in colorimetric assays for detecting and quantifying metal ions.
Biology: Employed in studies involving metal ion transport and homeostasis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photochromic materials and sensors
作用機序
The mechanism of action of zinc dithizonate involves its ability to form stable complexes with metal ions. The dithizone ligand coordinates with the zinc ion through its nitrogen and sulfur atoms, forming a chelate complex. This complex can undergo photo-induced isomerization, leading to changes in its optical properties. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with the zinc-dithizone complex .
類似化合物との比較
- Copper dithizonate
- Nickel dithizonate
- Cobalt dithizonate
Comparison: Zinc dithizonate is unique due to its pronounced photochromic properties, which are less prominent in similar compounds like copper or nickel dithizonate. Additionally, this compound’s stability and reactivity under various conditions make it a versatile compound for research and industrial applications .
特性
CAS番号 |
36539-81-8 |
|---|---|
分子式 |
C26H24N8S2Zn+2 |
分子量 |
578.0 g/mol |
IUPAC名 |
zinc;phenyl-[[phenyldiazenyl(sulfoniumylidene)methyl]amino]azanide |
InChI |
InChI=1S/2C13H12N4S.Zn/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10H,(H2,14,15,16,17,18);/q;;+2 |
InChIキー |
RBYPPRDUYHBQCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



